molecular formula C13H23Cl2N3 B2895840 N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride CAS No. 1909308-63-9

N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride

Katalognummer: B2895840
CAS-Nummer: 1909308-63-9
Molekulargewicht: 292.25
InChI-Schlüssel: GDHIDMMURCFDPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride is a piperidine-based compound featuring a pyridin-2-yl substituent linked via an ethyl group to the piperidine nitrogen. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Eigenschaften

IUPAC Name

N-methyl-1-(1-pyridin-2-ylethyl)piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c1-11(13-5-3-4-8-15-13)16-9-6-12(14-2)7-10-16;;/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHIDMMURCFDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCC(CC2)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride, also known as ML417, is a compound of significant interest in pharmacological research due to its selective activity on dopamine receptors, particularly the D3 dopamine receptor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H21N3
  • Molar Mass : 219.33 g/mol
  • CAS Number : 1183522-34-0

These properties facilitate its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.

ML417 has been characterized as a highly selective D3 dopamine receptor agonist. Its mechanism involves several key actions:

  • β-Arrestin Translocation : ML417 promotes β-arrestin translocation, which is crucial for receptor desensitization and internalization.
  • G Protein Activation : The compound activates G proteins, leading to downstream signaling cascades that affect neuronal function.
  • pERK Phosphorylation : Activation of extracellular signal-regulated kinases (ERK) is observed, indicating a role in neuroprotective pathways.

These actions suggest that ML417 could have therapeutic implications in neuropsychiatric disorders such as schizophrenia and Parkinson's disease due to its neuroprotective properties against dopaminergic neuron degeneration derived from induced pluripotent stem cells (iPSCs) .

Selectivity Profile

A comparative analysis of ML417 against other dopamine receptors reveals its exceptional selectivity for the D3 receptor:

Receptor TypeEC50 (nM)Emax (% Control)
D3 Receptor710 ± 150102 ± 4.2
D2 ReceptorInactive-
D1 ReceptorInactive-

This selectivity is critical for minimizing side effects commonly associated with less selective dopamine receptor agonists .

Neuroprotective Effects

In a study involving iPSC-derived dopaminergic neurons, ML417 demonstrated protective effects against neurodegeneration. The compound's ability to modulate neurotrophic factors suggests potential applications in treating neurodegenerative diseases .

Anticancer Activity

Recent investigations into piperidine derivatives have shown that modifications similar to those in ML417 can yield compounds with anticancer properties. For instance, derivatives exhibiting cytotoxicity in hypopharyngeal tumor cells indicate that structural analogs may also possess therapeutic benefits in oncology .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Salt Form Key Features References
N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride C₁₃H₂₀N₃·2HCl Pyridin-2-yl, ethyl, methylamine Dihydrochloride High polarity due to pyridine; enhanced solubility from dihydrochloride
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl Pyridin-4-yl, ketone, aminomethyl Dihydrochloride Ketone linkage reduces basicity; lower solubility in non-polar solvents
1-(1,3-Oxazol-2-yl)piperidin-4-amine dihydrochloride C₈H₁₄N₄O·2HCl Oxazol-2-yl Dihydrochloride Oxazole increases aromaticity; potential for π-π stacking in drug design
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride C₁₂H₁₈N₄·HCl Pyrazin-2-yl, ethyl, methylamine Hydrochloride Pyrazine’s dual nitrogen atoms enhance polarity; mono-salt may reduce aqueous solubility vs. dihydrochloride
N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride C₁₂H₁₆ClFN₂·2HCl Halogenated benzyl Dihydrochloride Chloro-fluoro substituents increase lipophilicity; potential CNS activity

Structural and Functional Differences

  • Pyridine vs.
  • Salt Form: Dihydrochloride salts (e.g., target compound, [4-(aminomethyl)piperidin-1-yl] analog) generally exhibit higher aqueous solubility than mono-hydrochloride salts (e.g., pyrazine analog), critical for bioavailability in drug formulations .
  • Substituent Effects : Halogenated benzyl groups (e.g., N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride) enhance lipophilicity, favoring blood-brain barrier penetration, whereas oxazole or ketone groups () may improve metabolic stability .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during methylation to minimize side reactions .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:
A combination of techniques is critical:

  • ¹H/¹³C NMR : Confirm substitution patterns on the piperidine and pyridine rings (e.g., δ 2.3–3.1 ppm for piperidine protons; δ 8.1–8.5 ppm for pyridine protons) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 278.22 for [M+H]⁺) .
  • X-ray crystallography : Resolve stereochemistry and salt formation (if single crystals are obtainable) .

Advanced: How should researchers design experiments to study interactions with neurotransmitter receptors?

Answer:
Experimental design :

  • In vitro assays :
    • Radioligand binding : Use ³H-labeled serotonin or dopamine receptors to measure displacement (IC₅₀ values) .
    • Functional assays : Monitor cAMP accumulation or calcium flux in HEK293 cells expressing target receptors .
  • In vivo models :
    • Rodent behavioral tests : Evaluate antidepressant-like effects in forced swim or tail suspension tests, with dose-response curves (1–10 mg/kg, i.p.) .

Controls : Include positive controls (e.g., fluoxetine for SSRIs) and receptor knockout models to confirm specificity .

Advanced: How can contradictions in biological activity data across assays be resolved?

Answer:
Methodological approaches :

  • Orthogonal assays : Compare results from binding (e.g., SPR) vs. functional (e.g., GTPγS) assays to distinguish antagonism/agonism .
  • Species specificity : Test human vs. rodent receptor isoforms (e.g., 5-HT₁A receptor variants) .
  • Data normalization : Use Z-factor analysis to assess assay robustness and minimize false positives .

Case example : If conflicting Ki values arise, validate with isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .

Basic: What key physicochemical properties influence solubility and stability?

Answer:

PropertyValue/DescriptionRelevance
Solubility >50 mg/mL in water (due to dihydrochloride salt) Suitable for in vivo dosing.
Hygroscopicity High (store desiccated at −20°C) Prevents degradation.
pKa ~9.2 (piperidine NH), ~4.1 (pyridine) Affects ionization in physiological pH.

Advanced: How can computational modeling predict pharmacokinetic profiles?

Answer:
Integrated workflow :

Docking simulations : Use AutoDock Vina to predict binding modes at serotonin transporters (SERT) vs. off-targets (e.g., DAT, NET) .

MD simulations : Assess stability of receptor-ligand complexes (100 ns trajectories, AMBER force field) .

ADME prediction : SwissADME or ADMETLab2.0 to estimate logP (2.1), BBB permeability (CNS MPO score >4), and metabolic clearance (CYP2D6 substrate) .

Validation : Compare in silico predictions with in vitro hepatic microsomal stability assays .

Basic: What safety protocols are required for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation .
  • Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite .
  • Storage : −20°C in airtight, light-resistant containers with desiccant .

Advanced: How is the compound evaluated for SSRI potential, and how is cross-reactivity minimized?

Answer:
SSRI-specific methodologies :

  • SERT vs. NET/DAT selectivity :
    • Competitive binding : Use ³H-paroxetine (SERT) vs. ³H-nisoxetine (NET) in transfected cells .
    • Functional selectivity : Measure 5-HT vs. NE reuptake inhibition in synaptosomes (IC₅₀ ratio >100 indicates SSRI specificity) .

Q. Reducing cross-reactivity :

  • Structure-activity relationship (SAR) : Modify the pyridinyl ethyl group to reduce affinity for adrenergic receptors (e.g., bulkier substituents) .

Basic: How do synthetic pathways differ from structurally related piperidine derivatives?

Answer:

DerivativeKey Synthetic VariationReference
N-Benzyl analogs Benzyl bromide in alkylation step
Fluorinated analogs Use 4-fluoro-2-methylbenzyl bromide
Thiophene analogs Thiophene-2-ylmethyl intermediates

Note : Methylation at the piperidine nitrogen in this compound requires stricter anhydrous conditions compared to unsubstituted analogs .

Advanced: How do modifications to the pyridinyl or piperidine moieties affect target engagement?

Answer:
Case studies :

  • Pyridinyl substitution : Replacing pyridin-2-yl with pyridin-4-yl reduces SERT binding (ΔΔG = +2.1 kcal/mol) due to altered hydrogen bonding .
  • Piperidine N-methylation : Enhances metabolic stability (t₁/₂ in liver microsomes: 45 min vs. 12 min for non-methylated analog) .

Q. Methodology :

  • Free energy perturbation (FEP) : Quantify binding affinity changes via Schrödinger’s FEP+ .
  • In vivo PET imaging : Use ¹¹C-labeled analogs to correlate structural modifications with brain penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.